molecular formula C15H17NO3 B5206969 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione

2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B5206969
M. Wt: 259.30 g/mol
InChI Key: WMTLJFNFFNSODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as MPPH, is a chemical compound that has been studied for its potential applications in scientific research. This compound has unique properties that make it useful for a variety of applications, including in the fields of pharmacology, biochemistry, and neuroscience.

Scientific Research Applications

2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in a variety of scientific research fields. One notable application is in the field of pharmacology, where 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been studied for its potential use as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain.

Mechanism of Action

The exact mechanism of action of 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to act on the GABAergic and serotonergic systems in the brain. 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been shown to increase the levels of GABA and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the GABAergic and serotonergic systems, 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been shown to reduce oxidative stress and inflammation in the brain. Additionally, 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and growth.

Advantages and Limitations for Lab Experiments

2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments. It is readily available and can be synthesized in high yields and purity. Additionally, 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been shown to have low toxicity and few side effects in animal models. However, there are also limitations to the use of 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments. Its exact mechanism of action is not fully understood, and further research is needed to fully elucidate its effects on the brain. Additionally, the effects of 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione may vary depending on the species and strain of animal used in experiments.

Future Directions

There are several potential future directions for research on 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione. One area of interest is in its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione and its effects on the brain. Finally, the potential use of 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione in the treatment of anxiety and depression in humans warrants further investigation.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound with unique properties that make it useful for a variety of scientific research applications. Its synthesis method has been optimized for high yields and purity, making it readily available for use in lab experiments. 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been shown to have anxiolytic and antidepressant effects in animal models, and may have potential applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione and its effects on the brain.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione involves the reaction of 4-methoxyphenyl hydrazine and cyclohexanone in the presence of potassium carbonate and acetic acid. The resulting product is then treated with maleic anhydride to yield 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione. This synthesis method has been optimized for high yields and purity, making 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione a readily available compound for scientific research.

properties

IUPAC Name

2-(4-methoxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-19-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15(16)18/h6-9,12-13H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTLJFNFFNSODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3CCCCC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 2848574

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